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5-Aminoadamantane-1,3-diol;hydrochloride

Cat. No.: B2888602
CAS No.: 2260930-66-1
M. Wt: 219.71
InChI Key: UQPLMKQYPVFSPN-UHFFFAOYSA-N
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Description

Historical Trajectory and Seminal Discoveries of Adamantane (B196018) Derivatives in Biomedical Sciences

The journey of adamantane from a chemical curiosity to a cornerstone of medicinal chemistry is a compelling narrative of scientific exploration. First predicted to exist in 1924 by H. Decker and later isolated from petroleum in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek, adamantane remained a laboratory rarity for years. wikipedia.org Its name, derived from the Greek "adamantos" (untamable), reflects its diamond-like structure and stability. A pivotal moment arrived in 1941 when Vladimir Prelog accomplished the first chemical synthesis of adamantane. wikipedia.org However, it was the more efficient synthesis developed by Schleyer in 1957 that made adamantane and its derivatives readily accessible for broader scientific investigation. nih.govpublish.csiro.au

The foray of adamantane into the biomedical realm began in earnest in the 1960s. A landmark discovery was the identification of the antiviral properties of 1-aminoadamantane hydrochloride, commercially known as amantadine (B194251), in 1963. nih.govpublish.csiro.au Initially recognized for its efficacy against Influenza A virus, amantadine's approval as the first adamantane-based drug marked a significant milestone. wikipedia.orgmdpi.comnih.gov This discovery was a catalyst for extensive research into the therapeutic potential of other adamantane derivatives. nih.gov Subsequently, other aminoadamantanes like rimantadine (B1662185) and tromantadine (B1663197) were developed and marketed as antiviral agents. nih.govresearchgate.net The applications of adamantane derivatives soon expanded beyond virology, with memantine (B1676192), another aminoadamantane derivative, finding use in the treatment of neurodegenerative conditions such as Alzheimer's disease. nih.govresearchgate.net These early successes firmly established the adamantane moiety as a critical pharmacophore in drug development. researchgate.net

Table 1: Timeline of Key Discoveries of Adamantane in Biomedical Sciences

Year Discovery Significance Reference(s)
1924 H. Decker suggests the existence of adamantane. First theoretical conception of the adamantane structure. wikipedia.org
1933 Adamantane isolated from petroleum by S. Landa, V. Machacek, and M. Mzourek. First physical isolation and characterization of adamantane. wikipedia.org
1941 Vladimir Prelog achieves the first chemical synthesis of adamantane. Demonstrated the feasibility of laboratory synthesis of adamantane. wikipedia.org
1957 Schleyer develops an efficient synthesis of adamantane. Made adamantane and its derivatives widely available for research. nih.govpublish.csiro.au
1963 Antiviral activity of amantadine (1-aminoadamantane hydrochloride) is reported. First demonstration of the therapeutic potential of an adamantane derivative. nih.govpublish.csiro.au
1967 Amantadine is first used as an antiviral drug. Marked the entry of adamantane-based drugs into clinical practice. wikipedia.org

The Adamantane Scaffold as a Privileged Structure in Drug Design

The repeated appearance of the adamantane scaffold in a variety of biologically active compounds has led to its designation as a "privileged structure" in medicinal chemistry. nih.govpensoft.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The utility of the adamantane cage in drug design stems from a combination of its unique structural and physicochemical characteristics. publish.csiro.aueui.eu

The adamantane cage is a highly rigid and symmetrical molecule with a well-defined three-dimensional structure. researchgate.netresearchgate.netnih.gov This conformational rigidity is a significant advantage in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. nih.gov The defined geometry of the adamantane scaffold allows for the precise spatial orientation of functional groups, enabling a more effective and specific interaction with the binding sites of proteins, such as enzymes and receptors. publish.csiro.aueui.eu This three-dimensionality provides a stark contrast to the often "flat" nature of many aromatic ring systems used in drug discovery, offering a way to explore chemical space more comprehensively and achieve better target engagement. publish.csiro.au The bulky nature of the adamantane group can also help to shield adjacent functional groups from metabolic degradation, thereby enhancing the stability of the drug molecule. mdpi.comnih.gov

One of the most well-documented and exploited features of the adamantane moiety is its high lipophilicity. nih.govmdpi.comresearchgate.net The incorporation of an adamantyl group into a drug candidate significantly increases its lipophilicity, a property often referred to as the "lipophilic bullet" effect. nih.govresearchgate.net This increased lipophilicity can have a profound impact on the pharmacokinetic profile of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netpensoft.net Enhanced lipophilicity can facilitate the passage of drugs across biological membranes, including the blood-brain barrier, which is particularly advantageous for drugs targeting the central nervous system. researchgate.net By modulating the lipophilicity, medicinal chemists can fine-tune the pharmacokinetic parameters of a drug to improve its bioavailability and therapeutic efficacy. mdpi.compensoft.net The metabolic stability of the adamantane cage itself also contributes to improved pharmacokinetic profiles, as it is generally resistant to metabolic degradation. mdpi.comresearchgate.net

Table 2: Physicochemical Properties of Adamantane Contributing to its Role in Drug Design

Property Description Impact on Drug Design Reference(s)
Conformational Rigidity The adamantane cage is a structurally constrained and inflexible molecule. Reduces the entropic penalty upon binding to a target, potentially increasing affinity. Allows for precise spatial arrangement of substituents. researchgate.netnih.govnih.gov
Three-Dimensionality Possesses a distinct, non-planar, globular shape. Enables better exploration of the three-dimensional space of a binding pocket, leading to optimized target engagement. publish.csiro.aueui.eu
Lipophilicity Adamantane is a highly lipophilic (fat-soluble) hydrocarbon. Increases the overall lipophilicity of a drug molecule, which can enhance membrane permeability and absorption. nih.govmdpi.comresearchgate.net
Metabolic Stability The adamantane core is generally resistant to metabolic breakdown. Can improve the in vivo stability and half-life of a drug. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18ClNO2 B2888602 5-Aminoadamantane-1,3-diol;hydrochloride CAS No. 2260930-66-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminoadamantane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8;/h7,12-13H,1-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPLMKQYPVFSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Adamantane Derivatives: Focus on Dihydroxylated Aminoadamantane Scaffolds

General Strategies for Adamantane (B196018) Functionalization

The functionalization of the adamantane core is a critical step in the synthesis of its derivatives. The cage-like structure of adamantane presents unique challenges and opportunities for chemical modification.

Bridgehead and Non-Bridgehead Functionalization Reactions

The adamantane molecule possesses two types of carbon atoms: four tertiary carbons at the bridgehead positions (C1, C3, C5, and C7) and six secondary carbons at the non-bridgehead positions (C2, C4, C6, C8, C9, and C10). The reactivity of these positions differs significantly.

Bridgehead positions are generally more reactive towards electrophilic substitution and radical abstraction due to the greater stability of the resulting carbocation or radical intermediates. nih.gov Functionalization at these positions can be achieved through various methods, including halogenation, nitration, and Friedel-Crafts reactions. For instance, the direct bromination of adamantane with elemental bromine typically yields 1-bromoadamantane, which can then serve as a precursor for other 1-substituted derivatives.

Non-bridgehead functionalization is more challenging due to the lower stability of the corresponding secondary carbocations and radicals. However, specific reagents and conditions can favor substitution at these positions. For example, photochemical reactions or the use of specific catalysts can lead to the introduction of functional groups at the C2 position.

Oxidative Functionalization Approaches for Adamantane Core Modification

Oxidative functionalization represents a powerful strategy for introducing hydroxyl and carbonyl groups onto the adamantane scaffold. Various oxidizing agents and catalytic systems have been developed to achieve selective oxidation.

Direct oxidation of adamantane can lead to a mixture of products, including adamantanols and adamantanones. The regioselectivity of the oxidation is influenced by the reaction conditions and the nature of the oxidant. For instance, oxidation with chromic acid or potassium permanganate (B83412) can yield a mixture of 1-adamantanol (B105290) and 2-adamantanol. More selective methods often employ metal-based catalysts.

Targeted Synthesis of Adamantane Diols and Aminoadamantanes

The synthesis of dihydroxylated aminoadamantanes requires precise control over the introduction of both hydroxyl and amino functionalities. This often involves multi-step synthetic sequences starting from readily available adamantane precursors.

Precursors and Synthetic Routes to 1,3-Adamantanediol Architectures

1,3-Adamantanediol is a key intermediate in the synthesis of many polysubstituted adamantane derivatives. Several synthetic routes have been established for its preparation.

One common approach involves the oxidation of adamantane itself. While direct oxidation can be non-selective, specific catalytic systems have been developed to favor the formation of 1,3-adamantanediol. Another strategy starts from 1-adamantanol, which can be further oxidized to introduce a second hydroxyl group at the C3 position. A more controlled synthesis involves the use of 1,3-disubstituted adamantanes, such as 1,3-dibromoadamantane, which can be hydrolyzed to the corresponding diol.

PrecursorReagents and ConditionsProductReference
AdamantaneO₂, Imide catalyst, Cobalt catalyst1,3-Adamantanediol (in a mixture)
AdamantaneHypochlorite, Ruthenium catalyst1,3-Adamantanediol (in a mixture)
1-AdamantanolOxidizing agents1,3-Adamantanediol nih.gov
1,3-DibromoadamantaneHydrolysis1,3-Adamantanediol

Amination Strategies for Adamantane Core Introduction

The introduction of an amino group onto the adamantane scaffold can be accomplished through several synthetic methods. The choice of strategy often depends on the desired position of the amino group and the presence of other functional groups.

The Ritter reaction is a widely used method for the synthesis of N-alkyl amides, which can be subsequently hydrolyzed to the corresponding amines. wikipedia.org This reaction involves the treatment of an alcohol or an alkene with a nitrile in the presence of a strong acid. wikipedia.org For adamantane derivatives, a tertiary alcohol or a halide can serve as the precursor to the adamantyl carbocation, which then reacts with the nitrile. nih.govresearchgate.net

Another common approach is the reduction of nitro or azido (B1232118) derivatives . A nitro group can be introduced at a bridgehead position via nitration, followed by reduction to the amine. Alternatively, a halide can be displaced by an azide (B81097) ion, and the resulting adamantyl azide can be reduced to the primary amine. researchgate.net

Direct amination of halo-adamantanes is also possible using ammonia (B1221849) or other nitrogen nucleophiles, often under high pressure and temperature or with the aid of a catalyst.

PrecursorReagents and ConditionsIntermediateFinal ProductReference
AdamantanolNitrile, Strong acidN-Adamantyl amideAdamantylamine wikipedia.org
AdamantaneNitric acid1-Nitroadamantane1-Aminoadamantane
1-BromoadamantaneSodium azide1-Azidoadamantane1-Aminoadamantane researchgate.net
1-BromoadamantaneAmmonia-1-Aminoadamantane

Convergent and Divergent Synthetic Pathways for Dihydroxylated Aminoadamantane Derivatives

The synthesis of complex molecules like 5-Aminoadamantane-1,3-diol (B8740986) can be approached using either convergent or divergent strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively elaborated to generate a library of related compounds. In the context of dihydroxylated aminoadamantanes, one could start with a polysubstituted adamantane precursor and then selectively modify the functional groups to arrive at the desired product. This strategy is particularly useful for generating a series of analogs for structure-activity relationship studies. mdpi.com

A plausible synthetic pathway to 5-Aminoadamantane-1,3-diol hydrochloride could involve the following conceptual steps, which could be adapted into either a convergent or divergent approach:

Synthesis of the 1,3-Adamantanediol scaffold: Starting from adamantane or a suitable precursor as described in section 2.2.1.

Protection of the hydroxyl groups: To prevent unwanted side reactions during the subsequent functionalization steps.

Functionalization at the C5 position: This could be achieved through methods such as bromination or nitration, selectively targeting a bridgehead position.

Introduction of the amino group: Conversion of the C5 functional group (e.g., bromide or nitro group) to an amine via methods outlined in section 2.2.2.

Deprotection and salt formation: Removal of the protecting groups from the hydroxyls and formation of the hydrochloride salt.

Stereoselective Synthesis and Chiral Resolution for Adamantane-Based Ligands

Achieving enantiopurity in complex adamantane derivatives is paramount for their application as chiral ligands, where precise three-dimensional orientation is critical for effective stereochemical control in asymmetric catalysis. nih.govbeilstein-archives.org The synthesis of a specific enantiomer can be approached through two main strategies: direct asymmetric synthesis, which creates a chiral center with a preferred configuration, or the resolution of a racemic mixture, which separates pre-formed enantiomers.

Stereoselective Synthetic Approaches

Direct asymmetric synthesis aims to install chirality into the adamantane framework in a controlled manner. While challenging, several strategies have been developed.

Asymmetric C-H Functionalization: Modern synthetic methods have enabled the direct, stereoselective functionalization of adamantane's strong C-H bonds. acs.org For instance, catalytic systems involving photoredox and hydrogen atom transfer (HAT) catalysis can achieve selective alkylation at the tertiary (bridgehead) positions. acs.orgchemrxiv.org Furthermore, rhodium-catalyzed C-H amination using chiral nitrenes has been reported for adamantane derivatives, demonstrating a pathway to introduce nitrogen-containing functional groups enantioselectively. researchgate.net These methods offer a route to chiral aminoadamantanes from the parent hydrocarbon, which could then undergo subsequent functionalization, such as hydroxylation.

Synthesis from Chiral Precursors: An alternative approach involves constructing the adamantane skeleton from smaller, enantiomerically pure building blocks. This "ground-up" strategy allows for the precise placement of functional groups and stereocenters. nih.gov For example, enantiomerically pure keto-olefins have been used as precursors, which, upon cyclization, yield chiral 1,2-disubstituted adamantane derivatives while retaining the stereochemistry of the starting material. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to an adamantane precursor to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This strategy is widely applicable in asymmetric synthesis and can be adapted for the functionalization of adamantane intermediates.

Chiral Resolution Methodologies

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired enantiomer. wikipedia.org

Crystallization of Diastereomeric Salts: This is a classical and highly effective method for resolving racemic compounds that contain an acidic or basic functional group. wikipedia.orgpharmtech.com For a racemic aminoadamantane derivative, reaction with an enantiomerically pure chiral acid forms a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities, allowing one diastereomer to be selectively crystallized. researchgate.netwikipedia.org After separation, the chiral acid is removed to yield the resolved, enantiomerically pure amine. A notable example is the resolution of racemic 1,2-diaminoadamantane using L-tartaric acid, which yielded the (S)-enantiomer. researchgate.net

Table 1: Common Chiral Resolving Agents for Amines and Alcohols
Resolving Agent TypeFunctional Group ResolvedExamples
Chiral AcidsAmines(+)-Tartaric Acid, (-)-Malic Acid, (R)-(-)-Mandelic Acid, (+)-Camphor-10-sulfonic acid
Chiral BasesAcids(-)-Brucine, (+)-Cinchonine, (R)-1-Phenylethylamine
Chiral Acylating Agents (for Kinetic Resolution)AlcoholsLipases (e.g., Candida antarctica lipase (B570770) B), Chiral Acyl-Transfer Catalysts

Kinetic Resolution: This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov For a dihydroxylated adamantane scaffold, an enzymatic kinetic resolution via stereoselective acylation could be employed. In this process, an enzyme, such as a lipase, selectively acylates one alcohol enantiomer at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted enantiomer. pharmtech.com Similarly, highly enantioselective kinetic resolution of diols has been achieved through asymmetric acetalization using chiral acid catalysts. acs.org

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. wikipedia.org The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This method is broadly applicable but can be more costly for large-scale production compared to crystallization. pharmtech.com

Chiral Derivatizing Agents (CDAs): Racemic alcohols or amines can be reacted with an enantiomerically pure CDA to form a mixture of diastereomers. wikipedia.org These diastereomers can then be separated by standard techniques like chromatography or crystallization. wikipedia.org A common example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can be converted to its acid chloride and reacted with chiral alcohols or amines to form diastereomeric Mosher's esters or amides. wikipedia.org These derivatives can often be distinguished by NMR spectroscopy to determine enantiomeric purity or separated physically. wikipedia.orgacs.org

Table 2: Detailed Research Findings on Chiral Resolution of Adamantane Analogs and Related Scaffolds
Compound ClassMethodologyResolving Agent / CatalystKey FindingEnantiomeric Excess (ee) / Selectivity Factor (s)Reference
1,2-DiaminoadamantaneDiastereomeric Salt CrystallizationL-Tartaric AcidSuccessful resolution yielded the individual (S)-enantiomer.96% ee (after derivatization) researchgate.net
trans-Cycloalkane-1,2-diolsKinetic Resolution (Esterification)Steglich EsterificationEffective kinetic resolution of cyclic diols.s up to 20 nih.gov
Tertiary Alcohols (Diols)Kinetic Resolution (Acetalization)Chiral Imidodiphosphoric AcidHighly enantioselective resolution of diols.s up to >300 acs.org
Chiral Amines and AlcoholsDerivatization for AnalysisMosher's AcidFormation of diastereomers allows for NMR determination of configuration and purity.N/A (Analytical Method) wikipedia.org

Pharmacological Spectrum and Molecular Mechanisms of Action of Adamantane Derivatives: Preclinical Investigations

Antiviral Activities and Mechanisms of Aminoadamantane Scaffolds

The discovery of the antiviral properties of amantadine (B194251) in the 1960s marked the first successful application of adamantane (B196018) derivatives as therapeutic agents. This led to the development of a class of antiviral drugs that specifically target the influenza A virus.

The primary antiviral mechanism of aminoadamantane derivatives like amantadine and rimantadine (B1662185) is the inhibition of the M2 ion channel of the influenza A virus. The M2 protein forms a proton-selective channel in the viral envelope that is essential for the viral replication cycle. During viral entry into a host cell, the M2 channel allows protons to enter the virion, which facilitates the uncoating of the viral genome and its release into the cytoplasm.

Preclinical studies, including virological assays and electrophysiological recordings, have unequivocally shown that amantadine and its analogues act as blockers of the M2 ion channel. By physically obstructing the pore of the channel, these drugs prevent the influx of protons, thereby halting the viral uncoating process and inhibiting replication. The adamantane cage of these molecules is crucial for their inhibitory activity, as it fits snugly within the hydrophobic pore of the M2 channel tetramer. However, the emergence of viral strains with mutations in the M2 protein has led to widespread resistance to this class of antiviral drugs.

Table 3: Antiviral Activity of an Aminoadamantane Derivative

Compound Target Mechanism of Action Reference
L-histidyl-1-adamantayl ethylamine (B1201723) hydrochloride Influenza A virus M2 proton channel Inhibition of proton channel function, preventing viral uncoating.

Broader Antiviral Efficacy in Preclinical Screens

The aminoadamantane class of compounds is historically recognized for its antiviral properties, primarily against the influenza A virus. mdpi.comnih.gov Preclinical screenings of various new aminoadamantane derivatives have demonstrated a wider spectrum of activity, indicating that modifications to the adamantane core, such as the introduction of hydroxyl groups, can modulate this efficacy.

In comprehensive preclinical evaluations, novel aminoadamantane derivatives have been tested against a wide array of viruses. One such study screened new derivatives against Influenza A (H1N1, H2N2, H3N2), Influenza B, parainfluenza 3, herpes simplex virus (HSV-1, HSV-2), vaccinia, poliovirus, and Coxsackie B4, among others. nih.gov The results showed that while the most significant activity was against Influenza A strains, some compounds exhibited borderline activity against HIV-1. nih.gov This specificity for influenza viruses is a hallmark of the aminoadamantane class. nih.gov

More recent research has focused on the activity of aminoadamantane derivatives against coronaviruses. In the context of the COVID-19 pandemic, derivatives of aminoadamantane were evaluated for their ability to inhibit SARS-CoV-2. nih.gov One study found that newly synthesized derivatives showed significantly more potent anti-SARS-CoV-2 activity in Vero CCL-81 cells than the parent compound, aminoadamantane. nih.govbioworld.com The most promising of these derivatives demonstrated a robust, 16-fold decrease in viral titers in the lungs of treated mice compared to controls. bioworld.com This suggests that the adamantane scaffold is a viable starting point for developing broad-spectrum antiviral agents. nih.gov

Table 1: Preclinical Antiviral Activity of Selected Aminoadamantane Derivatives


Compound ClassVirusAssay/ModelObserved ActivityReference
Aminoadamantane DerivativesInfluenza A (H1N1, H2N2, H3N2)In vitro cell cultureMarked inhibitory activity escholarship.org
Aminoadamantane DerivativesHIV-1In vitro cell cultureBorderline activity escholarship.org
Novel Aminoadamantane Derivative (3F4)SARS-CoV-2Vero CCL-81 cellsIC50 of 0.32 µM (vs. 39.71 µM for parent compound) acs.org
Novel Aminoadamantane Derivative (3F4)SARS-CoV-2BALB/cJ mice16-fold decrease in lung viral titers mdpi.com

Enzyme Inhibition and Antiparasitic Efficacy

The rigid, lipophilic nature of the adamantane cage makes it a valuable structural motif for designing enzyme inhibitors. Derivatives have been explored for their potential to inhibit various enzymes involved in human diseases and parasitic life cycles.

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and hypertension. nih.gov Adamantane-containing compounds, particularly 1,3-disubstituted ureas, are among the most potent sEH inhibitors developed. nih.govresearchgate.net These inhibitors typically feature the adamantyl group binding within a hydrophobic catalytic tunnel of the enzyme. escholarship.org

Research has systematically studied how alterations to the adamantane moiety affect sEH inhibitory potency. nih.gov While many of the most potent inhibitors are complex ureas or amides, studies have shown that even simple modifications can have a significant impact. nih.govnih.gov For example, the introduction of polar groups like hydroxyls onto the adamantane scaffold has been explored. Generally, adding polar groups to the hydrophobic adamantane core can decrease inhibitory activity, as the enzyme's catalytic center is highly hydrophobic. acs.org However, such modifications can also improve physical properties like water solubility, which is a critical factor for drug development. escholarship.org One study noted that replacing a methyl group with a hydroxyl group on a benzohomoadamantane-based sEH inhibitor led to a significant drop in inhibitory activity. acs.org This highlights the sensitive structure-activity relationship for this target, where the hydrophobicity of the adamantane group is often crucial for high potency.

Table 2: sEH Inhibition by Adamantane Derivatives


Compound ClassEnzyme TargetKey FindingReference
Adamantyl-diureasHuman Soluble Epoxide Hydrolase (sEH)Potent inhibition with IC50 values as low as 0.4 nM. nih.gov
Memantyl Urea DerivativesHuman and Murine sEHSubnanomolar inhibition (IC50 ~0.4-0.5 nM). mdpi.com
Benzohomoadamantane DerivativesHuman and Murine sEHReplacement of a methyl group with a polar hydroxyl group significantly decreased inhibitory activity. nih.gov
Adamantyl SelenoureasHuman sEHInhibitory potency ranged from 34.3 nM to 1.2 µM. nih.gov

The polyamine biosynthetic pathway is essential for the proliferation of protozoan parasites like Leishmania and Trypanosoma and represents a validated target for antiparasitic drugs. mdpi.comnih.govmdpi.com Key enzymes in this pathway, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), are targets for therapeutic intervention. nih.govresearchgate.net The differences between the parasite and host polyamine pathways offer a window for selective drug action. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in tumor progression, cell adhesion, and migration. nih.govdana-farber.orgmdpi.com As such, FAK has emerged as a promising target for the development of anticancer agents. nih.govresearchgate.net

Preclinical research has identified several small-molecule FAK inhibitors, some of which are advancing through clinical trials. nih.govnih.govletswinpc.org An in-silico screening of over 140,000 small molecules identified a tetraazaadamantane derivative, known as Y11, which inhibits FAK autophosphorylation with an IC50 of 50 nM. nih.gov This finding directly links the adamantane scaffold to FAK inhibition. The compound demonstrated antiproliferative activity against breast and colon cancer cell lines. nih.gov This indicates that the rigid, three-dimensional structure of adamantane can be effectively utilized to design inhibitors that target the kinase domain of FAK. Further preclinical studies on other FAK inhibitors have shown they can reduce tumor growth and metastasis in various cancer models. researchgate.netresearchgate.netnih.gov

Other Emerging Preclinical Pharmacological Targets (e.g., Cannabinoid CB2 Receptors)

The adamantane moiety has also been incorporated into ligands for G-protein-coupled receptors, including the cannabinoid type 2 (CB2) receptor. The CB2 receptor is primarily expressed in immune cells and is an attractive therapeutic target for inflammatory and neurodegenerative diseases because it is not associated with the psychotropic effects mediated by the CB1 receptor. nih.gov

Researchers have successfully designed and synthesized N-adamantyl-anthranil amide derivatives that act as selective ligands for the CB2 receptor. nih.gov These compounds displayed high affinity for the human CB2 receptor with excellent selectivity over the CB1 receptor. nih.gov Similarly, another study introduced adamantyl groups at the C3 position of Δ⁸-tetrahydrocannabinol, creating a novel class of cannabinoid ligands. nih.gov These studies confirm that the bulky, lipophilic adamantane group can be accommodated within the binding pocket of the CB2 receptor and can be used to modulate ligand selectivity and affinity. nih.govnih.gov The discovery of dihydroxy adamantyl metabolites in related compounds suggests that hydroxylated adamantane derivatives can interact with such biological targets. researchgate.net

Table 3: Adamantane Derivatives as Cannabinoid Receptor Ligands


Compound ClassReceptor TargetKey FindingReference
N-adamantyl-anthranil amide derivativesCannabinoid CB2 ReceptorDisplayed high affinity and excellent selectivity for CB2 over CB1. bioworld.com
(-)-3-(1-adamantyl)-Δ⁸-THC (AM411)Cannabinoid CB1 ReceptorShowed robust affinity and selectivity for the CB1 receptor. mdpi.com
Adamantyl cannabinoids (general)Cannabinoid CB1/CB2 ReceptorsThe bulky adamantyl group is tolerated by both CB1 and CB2 binding sites and can be used to confer selectivity. mdpi.com

Structure Activity Relationships Sar and Advanced Computational Analysis for Adamantane Based Compounds

Elucidating Structural Determinants for Biological Activity and Selectivity

The biological activity of adamantane (B196018) derivatives is intrinsically linked to the unique, rigid, and lipophilic nature of the adamantane cage. The precise positioning of functional groups on this scaffold is a critical determinant of their interaction with biological targets. nih.gov For 5-Aminoadamantane-1,3-diol (B8740986), the key structural features are the amino group at position 5 and the two hydroxyl groups at positions 1 and 3.

The amino group is a common pharmacophore in many biologically active adamantanes, such as amantadine (B194251) and memantine (B1676192). nih.gov This group, typically protonated at physiological pH, can engage in crucial ionic and hydrogen bonding interactions with receptor sites. For instance, in the M2 proton channel of the influenza A virus, the ammonium (B1175870) group of amantadine is thought to be essential for its channel-blocking activity. mdpi.com

The presence and location of hydroxyl groups can significantly modulate a compound's properties. The hydroxyl groups in 5-Aminoadamantane-1,3-diol are expected to increase its polarity and potential for hydrogen bonding compared to simpler aminoadamantanes. This could influence its binding affinity and selectivity for various targets. The relative stereochemistry of the amino and diol functionalities would also be a critical factor, as different spatial arrangements would alter the molecule's ability to fit into a specific binding pocket.

While direct structure-activity relationship (SAR) studies for 5-Aminoadamantane-1,3-diol are not available, research on other adamantane derivatives provides valuable insights. For example, studies on various amino acid analogues of amantadine and rimantadine (B1662185) have demonstrated that modifications to the amino group can significantly impact antiviral activity. mdpi.com Similarly, the introduction of hydroxyl groups, as seen in dihydroxyvitamin D3 derivatives with an adamantane ring, can lead to a range of biological activities from antagonistic to agonistic. nih.gov

Table 1: Comparison of Functional Groups and Their Potential Influence on Biological Activity

Functional GroupPosition on Adamantane CagePotential Influence on Biological Activity
Amino Group5Ionic interactions, hydrogen bonding, potential for receptor antagonism or channel blocking.
Hydroxyl Group1Increased polarity, hydrogen bonding, potential modulation of binding affinity and selectivity.
Hydroxyl Group3Increased polarity, hydrogen bonding, potential modulation of binding affinity and selectivity.

Impact of Adamantane Moiety on Compound Stability and Blood-Brain Barrier Permeation

The adamantane moiety is well-regarded in medicinal chemistry for its ability to enhance the metabolic stability of drug candidates. nih.gov The rigid, cage-like structure can sterically hinder the approach of metabolic enzymes, thereby protecting nearby functional groups from degradation. Studies on amino acid analogues of memantine have shown that these compounds can possess good hydrolytic stability under conditions mimicking biological media. mdpi.comresearchgate.net It is plausible that 5-Aminoadamantane-1,3-diol would exhibit similar stability due to the protective nature of the adamantane core.

The transport of amantadine and its analogue rimantadine across the BBB has been shown to be a carrier-mediated process. nih.gov The extent of permeation is influenced by the compound's pKa and degree of ionization. The presence of the amino group in 5-Aminoadamantane-1,3-diol suggests that it could also be a substrate for such transporters. The interplay between the increased polarity from the hydroxyl groups and the inherent lipophilicity of the adamantane core would ultimately determine the BBB permeability of this compound. Computational models that predict BBB permeability often consider factors such as molecular weight, polarity, and the number of hydrogen bond donors and acceptors. researchgate.net

Rational Design Principles for Ligand-Receptor Interactions and Pharmacophore Optimization

Rational drug design relies on understanding the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. longdom.orgresearchgate.net In the absence of a known target for 5-Aminoadamantane-1,3-diol, we can discuss general principles based on its structural features.

A pharmacophore model for this compound would include:

A positively charged feature (the amino group).

Two hydrogen bond acceptors/donors (the hydroxyl groups).

A bulky, hydrophobic core (the adamantane cage).

The spatial arrangement of these features is fixed due to the rigidity of the adamantane scaffold. This pre-organized conformation can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. nih.gov

Pharmacophore optimization for analogues of 5-Aminoadamantane-1,3-diol could involve:

Modification of the amino group: Altering its basicity or converting it to other functional groups (e.g., amides, guanidines) to fine-tune interactions with the target.

Varying the position and number of hydroxyl groups: Exploring different diol isomers or adding more hydroxyl groups to optimize hydrogen bonding networks within a binding site.

Introducing other substituents on the adamantane cage: Adding alkyl or other groups to enhance lipophilicity or create additional van der Waals interactions.

These strategies have been successfully applied to other adamantane derivatives to improve their pharmacological profiles. mdpi.com

In Silico Approaches: Molecular Docking and Dynamics Simulations in Adamantane Drug Discovery

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery for predicting how a ligand might bind to a receptor and assessing the stability of the resulting complex. mdpi.com

Molecular Docking: In a hypothetical scenario where a target receptor for 5-Aminoadamantane-1,3-diol is identified, molecular docking could be used to predict its binding mode. The docking algorithm would explore various possible orientations and conformations of the ligand within the receptor's binding site and score them based on factors like intermolecular energies. This would help to identify key interactions, such as hydrogen bonds between the hydroxyl and amino groups of the ligand and specific amino acid residues of the protein.

Molecular Dynamics Simulations: Following docking, MD simulations could provide a more dynamic picture of the ligand-receptor complex. These simulations model the movement of atoms over time, allowing for an assessment of the stability of the predicted binding pose. Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and receptor.

While no specific docking or MD studies for 5-Aminoadamantane-1,3-diol have been published, numerous studies on other adamantane derivatives have successfully employed these methods to understand their mechanism of action and to guide the design of new, more potent compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Aminoadamantane-1,3-diol hydrochloride, and what critical reaction parameters ensure optimal yield and purity?

  • Methodological Answer : Synthesis typically involves functionalization of the adamantane backbone. A common approach includes:

  • Step 1 : Amination of adamantane derivatives using nitrating agents or reductive amination.
  • Step 2 : Hydroxylation at specific positions (e.g., 1,3-diol formation) via oxidation-reduction sequences.
  • Step 3 : Hydrochloride salt formation by treating the free base with hydrochloric acid under controlled pH .
  • Critical Parameters :
  • Temperature control during amination (20–40°C) to avoid side reactions.
  • Use of anhydrous conditions for hydroxylation to prevent hydrolysis.
  • Purity validation via HPLC (>95%) to ensure consistent salt formation .

Q. How should researchers characterize the purity and structural integrity of 5-Aminoadamantane-1,3-diol hydrochloride?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Confirm adamantane backbone integrity and substitution patterns (e.g., δ 1.5–2.5 ppm for adamantane protons) .
  • FT-IR : Identify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
  • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • TLC : Monitor reaction progress using silica gel plates and ninhydrin staining for amine detection .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .

Q. What storage conditions and handling protocols are recommended for 5-Aminoadamantane-1,3-diol hydrochloride?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic absorption .
  • Handling : Use gloves and PPE in fume hoods. Avoid contact with oxidizing agents due to potential exothermic reactions .
  • Solubility : Dissolve in polar solvents (e.g., water, ethanol) for biological assays; sonicate if necessary .

Advanced Research Questions

Q. How can contradictions in reported biological activities of adamantane derivatives be resolved?

  • Methodological Answer :

  • Study Design : Standardize assays (e.g., fixed concentrations, cell lines) to minimize variability. For neuroprotection studies, use SH-SY5Y cells or primary neurons with consistent glutamate-induced toxicity models .
  • Data Analysis :
  • Perform meta-analyses to identify trends across studies.
  • Validate target engagement using radioligand binding assays (e.g., NMDA receptor affinity) .
  • Structural Confounds : Compare results with structurally similar analogs (e.g., memantine) to isolate adamantane-specific effects .

Q. How can computational approaches predict the reactivity and biological interactions of 5-Aminoadamantane-1,3-diol hydrochloride?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate adamantane-lipid bilayer interactions to predict blood-brain barrier permeability .
  • Docking Studies : Model binding to NMDA receptors using AutoDock Vina; prioritize glutamine/arginine-rich pockets .
  • QSAR : Correlate substituent effects (e.g., hydroxyl positions) with antioxidant activity using Hammett constants .

Q. What in vivo models are suitable for evaluating neuroprotective effects?

  • Methodological Answer :

  • Rodent Models :
  • Ischemic Stroke : Middle cerebral artery occlusion (MCAO) with post-treatment administration (10–20 mg/kg, i.p.) .
  • Neuroinflammation : LPS-induced cognitive decline in mice; assess microglial activation via Iba1 staining .
  • Outcome Measures :
  • Behavioral tests (Morris water maze, rotarod).
  • Biomarkers (BDNF, TNF-α levels in serum) .

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